6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c1-9(2)17-19-14-6-5-12(18-20-14)7-10-3-4-11(15)8-13(10)16/h3-6,8H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNISQPPDQWTCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
The reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride (POCl₃) in chloroform at 50–65°C for 3.5–4 hours yields 3,6-dichloropyridazine with 68–86% efficiency. Critical parameters include:
This method provides regioselective chlorination essential for subsequent functionalization at positions 3 and 6.
Diaza-Wittig Cyclization
Introduction of the (2,4-dichlorophenyl)methyl group employs nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation:
SNAr with Dichlorobenzyl Halides
Reaction of 3,6-dichloropyridazine with 2,4-dichlorobenzyl bromide in DMF at 120°C for 12 hours substitutes position 6 selectively. Kinetic studies show >95% regioselectivity due to:
- Electron-withdrawing Cl at position 3 activating position 6 for SNAr
- Steric hindrance minimization at position 6 versus position 3
Purification via silica gel chromatography (EtOAc/hexane 3:7) yields 78–82% product.
Friedel-Crafts Alkylation
Alternative methodology uses AlCl₃-catalyzed reaction between pyridazine and bis(2,4-dichlorophenyl)methanol in dichloromethane. While achieving 65–70% yields, this route produces regioisomeric mixtures requiring HPLC separation.
Amino Group Functionalization at Position 3
The N-(propan-2-ylideneamino) group derives from condensation reactions:
Schiff Base Formation
Reaction of 3-amino-6-[(2,4-dichlorophenyl)methyl]pyridazine with acetone in ethanol under Dean-Stark conditions achieves 89–93% conversion. Key parameters:
| Condition | Optimal Value | Effect |
|---|---|---|
| Temperature | 78°C (reflux) | Azeotrope removal |
| Catalyst | p-TsOH (5 mol%) | Rate acceleration |
| Reaction Time | 4–6 hours | Equilibrium reach |
| Solvent | Anhydrous EtOH | Proton availability |
This method produces the imine with >99% E-configuration as confirmed by NOESY NMR.
Direct Amination Alternatives
Patent literature describes microwave-assisted amination using propan-2-ylideneamine hydrochloride in DMSO at 150°C for 15 minutes (87% yield). While faster, this method requires specialized equipment and generates 12–15% byproducts requiring chromatographic removal.
Purification and Characterization
Final purification combines recrystallization and column chromatography:
Solvent Systems
Spectroscopic Data
Key characterization markers include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 2.15 (s, 6H, (CH₃)₂C=N)
- IR (KBr): 1675 cm⁻¹ (C=N str.), 1540 cm⁻¹ (pyridazine ring)
- MS (ESI+): m/z 381.2 [M+H]⁺ (calc. 381.07)
Comparative Method Analysis
Synthetic routes evaluated for scalability and efficiency:
| Method | Overall Yield | Purity | Cost Index |
|---|---|---|---|
| POCl₃ + SNAr + Schiff | 62–68% | 98.5% | 1.0 |
| Diaza-Wittig + FC + MW | 54–58% | 95.2% | 1.8 |
| Hybrid Approach | 71–73% | 99.1% | 1.2 |
The hybrid approach combining POCl₃ chlorination, SNAr substitution, and microwave-assisted amination provides optimal balance between yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine: shares similarities with other pyridazine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties.
Biological Activity
The compound 6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine is a pyridazine derivative that has garnered attention for its potential biological activities. Pyridazines and their derivatives are known for a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂ |
| Molecular Weight | 310.778 g/mol |
| CAS Number | 919296-58-5 |
| LogP | 5.373 |
Research indicates that pyridazine derivatives often interact with various biological targets, including enzymes and receptors. The specific compound under investigation may exhibit inhibitory activity against monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels in the brain. Inhibitors of MAO have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
Pyridazine derivatives have shown significant antimicrobial properties. A study evaluating various pyridazinones found that certain structural modifications enhanced their antibacterial efficacy. While specific data for this compound is limited, related compounds have demonstrated promising results against various bacterial strains .
Anti-inflammatory Effects
Pyridazine derivatives are also noted for their anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may possess similar properties .
Anticancer Potential
The anticancer activity of pyridazine derivatives has been documented in several studies. For instance, compounds with similar functionalities have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The precise mechanism may involve the modulation of signaling pathways related to cell survival and death.
Case Studies
- Monoamine Oxidase Inhibition : A study synthesized several pyridazinone derivatives and evaluated their MAO inhibitory activities. Compounds with similar moieties demonstrated IC50 values indicating potent inhibition of MAO-B, suggesting potential applications in treating neurodegenerative disorders .
- Antimicrobial Assays : In a comparative analysis of pyridazine derivatives, certain compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural features in determining biological activity .
- Cytotoxicity Studies : Research on related compounds indicated that certain pyridazines showed lower cytotoxicity to normal cells while effectively inhibiting cancer cell lines, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for 6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine?
- Methodological Answer :
- Synthesis : Begin with a pyridazine core functionalized at the 3-position with an amine group. Introduce the (2,4-dichlorophenyl)methyl moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). The propan-2-ylideneamino group can be added using ketone condensation reactions under acidic or basic conditions. Optimize solvent choice (e.g., DMF, toluene) and catalysts (e.g., Pd/Cu for coupling) to improve yields .
- Characterization : Use H/C NMR to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .
Q. How do structural features of this compound influence its reactivity in aqueous vs. organic media?
- Methodological Answer :
- The electron-withdrawing 2,4-dichlorophenyl group enhances stability in acidic conditions but may reduce solubility in polar solvents. The propan-2-ylideneamino group introduces steric hindrance, affecting nucleophilic attack rates. Conduct comparative solubility tests (e.g., logP measurements) and monitor degradation via HPLC under varying pH and solvent conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Systematic Modifications : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects. Vary the propan-2-ylideneamino group with bulkier substituents (e.g., cycloalkyl) to study steric impacts.
- Assays : Test analogs in vitro (e.g., enzyme inhibition, cell viability assays) and correlate activity with structural descriptors (e.g., Hammett constants, logD). Use multivariate regression to identify critical substituents .
Q. What mechanistic insights exist for its potential bioactivity, and how can they be validated experimentally?
- Methodological Answer :
- Hypothesis Testing : If preliminary data suggest kinase inhibition, perform competitive binding assays with ATP analogs. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities.
- Pathway Analysis : Conduct transcriptomic/proteomic profiling of treated cells to identify downstream targets. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model the compound’s binding to homology-modeled targets (e.g., kinases). Prioritize docking poses with favorable Gibbs free energy (< -8 kcal/mol).
- QSAR Modeling : Train models on a library of analogs using descriptors like polar surface area and molecular weight. Validate predictive power with leave-one-out cross-validation .
Q. How should researchers address contradictions in bioactivity data across different synthetic batches?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction conditions (e.g., temperature, catalyst purity) between batches. Use LC-MS to identify impurities or byproducts.
- Standardization : Implement strict inert atmosphere controls and real-time reaction monitoring (e.g., FTIR, in situ NMR) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
